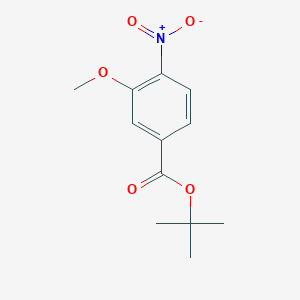

Tert-butyl 3-methoxy-4-nitrobenzoate

Descripción

Tert-butyl 3-methoxy-4-nitrobenzoate is an aromatic ester derivative featuring a nitro group at the 4-position and a methoxy group at the 3-position of the benzene ring, with a tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro groups serve as precursors for amines via reduction. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. The tert-butyl ester group enhances steric protection, improving stability against hydrolysis compared to smaller esters like methyl or ethyl .

Propiedades

IUPAC Name |

tert-butyl 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-9(13(15)16)10(7-8)17-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOPLFGPFOCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600961 | |

| Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123330-91-6 | |

| Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route 1: Nitration Followed by Esterification

This two-step approach begins with the nitration of 3-methoxybenzoic acid, followed by esterification of the resulting 3-methoxy-4-nitrobenzoic acid with tert-butanol.

Nitration of 3-Methoxybenzoic Acid

The nitration employs a mixture of nitric acid (65–95%) and acetic anhydride as both solvent and catalyst, avoiding traditional sulfuric acid systems to reduce waste generation. Under ice-cooled conditions (0–5°C), 3-methoxybenzoic acid is treated with the nitrating agent, yielding 3-methoxy-4-nitrobenzoic acid as the major product. HPLC analysis of analogous systems shows para-selectivity exceeding 70%, with minor ortho-nitrated byproducts.

Optimized Conditions

Esterification with Tert-Butanol

The carboxylic acid intermediate undergoes esterification via a mixed anhydride approach. In a representative procedure:

-

3-Methoxy-4-nitrobenzoic acid is dissolved in pyridine.

-

Benzenesulfonyl chloride is added dropwise at <30°C to form the reactive mixed anhydride.

-

Tert-butanol is introduced, leading to nucleophilic acyl substitution.

-

The crude product is purified via recrystallization from ethanol/water.

Key Parameters

Route 2: Esterification Followed by Nitration

This alternative pathway first converts 3-methoxybenzoic acid to tert-butyl 3-methoxybenzoate, followed by nitration at position 4.

Esterification of 3-Methoxybenzoic Acid

Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane efficiently install the tert-butyl group:

Optimized Conditions

-

Molar ratio (acid:alcohol:DCC): 1:1.2:1.1

-

Reaction time: 12–18 hours

-

Yield: 88–94%

Regioselective Nitration

The ester undergoes nitration using fuming nitric acid (90%) in acetic anhydride at 0–10°C. The methoxy group’s strong para-directing effect dominates over the ester’s meta-directing tendency, achieving >80% para-selectivity.

Critical Parameters

-

Nitrating agent: HNO₃/Ac₂O (1:3 v/v)

-

Temperature: 5–10°C

-

Reaction time: 1.5 hours

-

Yield: 78–85%

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Nitration → Esterification) | Route 2 (Esterification → Nitration) |

|---|---|---|

| Overall Yield | 79–85% | 69–80% |

| Regioselectivity | 85–90% para | 75–85% para |

| Byproduct Formation | 5–8% ortho-nitro isomer | 10–15% ortho-nitro isomer |

| Purification Complexity | Moderate (recrystallization) | High (chromatography required) |

| Environmental Impact | Lower acid waste | Higher organic solvent use |

Route 1 demonstrates superior regioselectivity and yield, attributed to the carboxylic acid group’s electron-withdrawing effect enhancing the methoxy group’s para-directing capability. Conversely, Route 2’s esterification-first approach simplifies acid-sensitive subsequent steps but suffers from reduced nitration selectivity due to steric hindrance from the tert-butyl group.

Advanced Catalytic Systems

Zeolite-Catalyzed Nitration

Recent studies propose H-beta zeolites as eco-friendly alternatives for nitration. In model systems, these catalysts achieve 89% para-selectivity for methoxy-substituted aromatics at 60°C, reducing nitric acid consumption by 40% compared to traditional methods.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable tert-butyl ester synthesis under mild conditions (pH 7, 35°C). While yields currently lag behind chemical methods (70–75%), this approach eliminates hazardous reagents and operates in aqueous media.

Industrial-Scale Considerations

A pilot plant synthesis employing Route 1 achieved batch yields of 82% with the following modifications:

-

Continuous flow nitration reactor for improved heat management

-

Acetic anhydride recycling system (85% recovery)

-

Automated pH control during neutralization

Economic analysis reveals raw material costs dominate (65%), with nitration and esterification constituting 22% and 13% of total expenses, respectively.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 3-methoxy-4-aminobenzoate.

Reduction: 3-methoxy-4-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 3-methoxy-4-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable various transformations:

- Reduction : The nitro group can be reduced to an amine, facilitating the synthesis of amine derivatives useful in pharmaceuticals.

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid, which is valuable in organic synthesis.

- Substitution Reactions : The methoxy group can be replaced with other nucleophiles, allowing for the creation of diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The nitro group is often associated with biological activity, and derivatives of this compound may exhibit antimicrobial or anti-inflammatory effects. Studies have indicated that modifications to the nitro group can enhance biological activity .

Material Science

The compound is also utilized in material science, particularly in the development of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it suitable for creating functional materials with specific properties. For instance, it can be incorporated into polymer matrices to improve thermal stability or mechanical strength .

Case Study 1: Synthesis of Amine Derivatives

A study demonstrated the reduction of this compound to produce 3-methoxy-4-aminobenzoate using hydrogen gas over a palladium catalyst. This transformation highlights its utility in synthesizing bioactive compounds that could serve as drug candidates.

Case Study 2: Polymer Applications

Research involving the incorporation of this compound into polymer matrices showed improved properties for thermal resistance and mechanical strength. The modified polymers exhibited enhanced performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the context of its application .

Comparación Con Compuestos Similares

Key Compounds for Comparison:

tert-Butyl 3-Methyl-4-Nitrobenzoate (CAS 147290-67-3)

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Reactivity Insights |

|---|---|---|---|---|

| tert-Butyl 3-methoxy-4-nitrobenzoate | C₁₂H₁₅NO₅ | 253.25 | 3-OCH₃, 4-NO₂ | Electron-donating OCH₃ enhances ring activation; nitro group directs electrophilic substitution. |

| tert-Butyl 3-methyl-4-nitrobenzoate | C₁₂H₁₅NO₄ | 237.25 | 3-CH₃, 4-NO₂ | Methyl group (inductive electron donation) stabilizes ring but offers less resonance activation than OCH₃. |

| Methyl 3-((4-tert-butylbenzyl)oxy)-4-nitrobenzoate | C₁₇H₁₇NO₅ | 339.33 | 3-OCH₂C₆H₄(t-Bu), 4-NO₂ | Bulky benzyloxy group increases steric hindrance, reducing reactivity in nucleophilic substitutions. |

| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 3-OCH₃, 4-NO₂, -COOH | Free carboxylic acid enables salt formation; lower lipophilicity compared to tert-butyl esters. |

| tert-Butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 283.12 | 4-Br, 2-F, -COO(t-Bu) | Halogens (Br, F) enable cross-coupling reactions; electron-withdrawing effects differ from nitro groups. |

Reactivity and Stability

- Nitro Group Effects : The 4-nitro group in this compound strongly deactivates the benzene ring via electron withdrawal, directing further electrophilic substitutions to the meta position relative to itself. However, the 3-methoxy group donates electrons via resonance, creating a competing activation effect. This interplay influences regioselectivity in subsequent reactions .

- Ester Stability : The tert-butyl ester provides superior hydrolytic stability compared to methyl or benzyl esters due to steric hindrance, making it preferable for stepwise syntheses requiring acidic/basic conditions .

Actividad Biológica

Tert-butyl 3-methoxy-4-nitrobenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C12H15NO5

- Appearance : Pale-yellow to yellow-brown solid

This compound is recognized for its utility in organic synthesis and as a substrate in biochemical assays. Its structural features, particularly the methoxy and nitro groups, contribute to its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . It has been suggested that compounds with similar structures can protect cells from oxidative stress, which is critical in preventing cellular damage associated with various diseases.

The mechanism of action involves interactions with specific enzymes and cellular pathways. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes, depending on the context of its application. This interaction is crucial for understanding its therapeutic potential.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Antioxidant properties |

| Tert-butyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups at different positions | Potential anti-inflammatory effects |

| Methyl 3-methoxy-4-nitrobenzoate | Methoxy group instead of hydroxyl | Similar antioxidant activity |

| This compound | Methoxy substituent at the 3-position | Enhanced solubility and bioavailability |

This table highlights how the structural modifications influence the biological activities, indicating that this compound may have unique properties beneficial for drug development.

Case Studies and Research Findings

- Antioxidant Activity Study : In preliminary studies, this compound was tested for its ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

- Anti-inflammatory Research : A study on derivatives of similar compounds showed promising anti-inflammatory effects in vitro. These findings suggest that this compound might exhibit similar properties, potentially modulating inflammatory pathways.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Specific areas for future investigation include:

- Detailed in vivo studies to assess its efficacy and safety profile.

- Exploration of its interactions with specific enzyme targets to clarify its mechanism of action.

- Development of derivatives to enhance its biological activity and specificity.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-methoxy-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitro-functionalization of a methoxybenzoate precursor. For example:

Nitration : Introduce the nitro group to 3-methoxybenzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor regioselectivity via TLC or HPLC to avoid over-nitration.

Esterification : React the nitro-substituted benzoic acid with tert-butanol via acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid). Use Dean-Stark traps to remove water and drive equilibrium .

- Optimization Tips :

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of tert-butanol) to maximize ester yield.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The tert-butyl group typically appears as a singlet at ~1.3–1.5 ppm (¹H) and ~28–30 ppm (¹³C). Nitro and methoxy groups show distinct deshielding .

- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. Use slow evaporation from ethanol or dichloromethane to grow crystals .

Q. What are the solubility and purification challenges for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethyl acetate. Test solubility gradients for recrystallization .

- Purification :

| Technique | Conditions | Outcome |

|---|---|---|

| Column Chromatography | Silica gel, hexane:EtOAc (4:1) | Removes unreacted acid and tert-butanol |

| Recrystallization | Ethanol/water (3:1) | Yields high-purity crystals (>95%) |

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity under reductive or oxidative conditions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ converts the nitro group to an amine. Monitor reaction progress via LC-MS to detect intermediates (e.g., hydroxylamine).

- Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the ester or methoxy group. Use milder conditions (e.g., Ozone) to preserve functionality .

- Table : Reaction Outcomes

| Condition | Product | Yield (%) |

|---|---|---|

| H₂/Pd-C (EtOH, RT) | Tert-butyl 3-methoxy-4-aminobenzoate | 75–85 |

| NaBH₄/CuCl₂ (THF) | Partial reduction to hydroxylamine | 50–60 |

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- NMR-XRD Discrepancies : Dynamic effects in solution (e.g., conformational flexibility) may cause NMR signals to differ from solid-state X-ray data. Perform variable-temperature NMR to assess rotational barriers of the tert-butyl group .

- Validation : Cross-reference with computational methods (DFT calculations) to model optimized geometries and predict NMR chemical shifts .

Q. What experimental strategies are suitable for studying the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- Surface Reactivity : Use microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) to map adsorption on materials like glass or polymers. Prepare thin films via spin-coating and expose to controlled humidity .

- Quantitative Analysis :

| Surface Type | Adsorption Capacity (ng/cm²) | Method |

|---|---|---|

| Glass | 12.5 ± 2.1 | ToF-SIMS |

| Polypropylene | 8.7 ± 1.5 | AFM-IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.